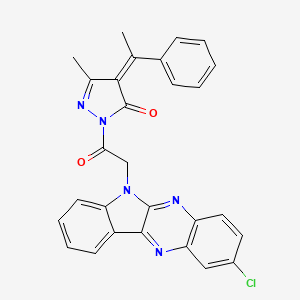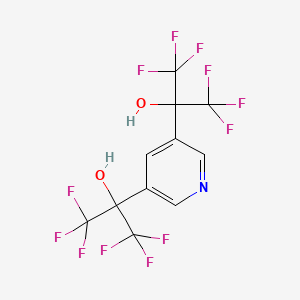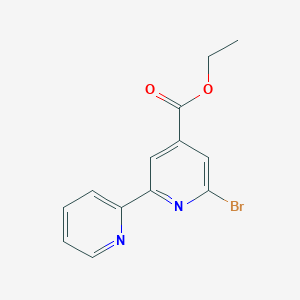
Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate: is a heterocyclic organic compound with the molecular formula C13H11BrN2O2. It is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate typically involves the bromination of 2,2’-bipyridine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the bipyridine ring. The resulting brominated bipyridine is then reacted with ethyl chloroformate under basic conditions to form the ester .
Industrial Production Methods: Industrial production of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine ring can undergo oxidation or reduction, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and other nucleophiles.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and other substituted bipyridines.
Oxidation Products: Oxidation can lead to the formation of bipyridine N-oxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. In biological systems, the compound may interact with metal-containing enzymes or proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,2’-bipyridine: Similar in structure but lacks the ester functional group, making it less versatile in certain applications.
2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Substituted with methyl groups instead of bromine and ester, offering different electronic properties.
Uniqueness: Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate is unique due to the presence of both the bromine atom and the ester functional group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
294211-88-4 |
|---|---|
Molekularformel |
C13H11BrN2O2 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
ethyl 2-bromo-6-pyridin-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-7-11(16-12(14)8-9)10-5-3-4-6-15-10/h3-8H,2H2,1H3 |
InChI-Schlüssel |
RAQKHXFHQRCXPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


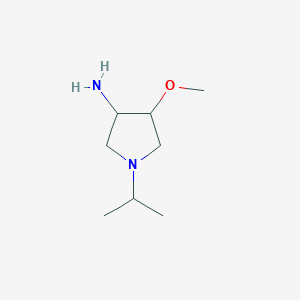
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
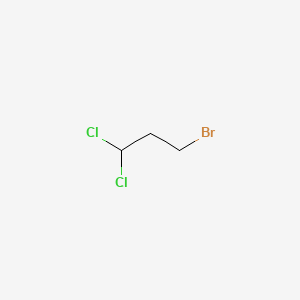
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
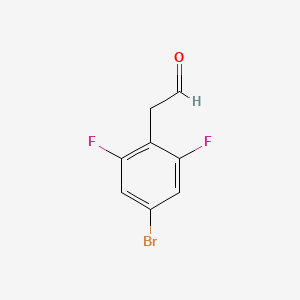
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)

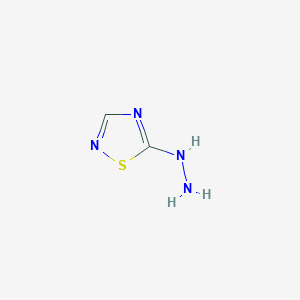

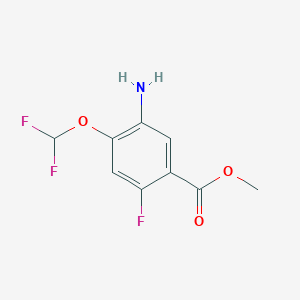
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
